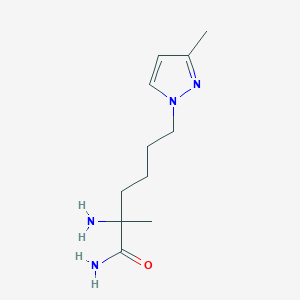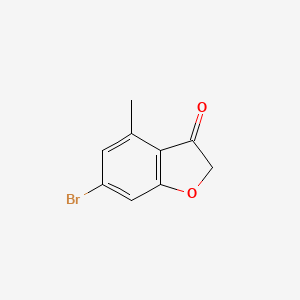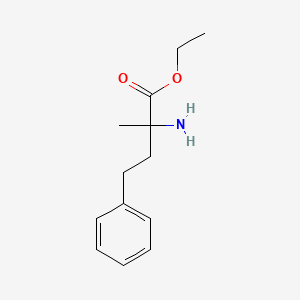![molecular formula C16H13Cl2NO3 B13570160 rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B13570160.png)
rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid: is a synthetic organic compound that belongs to the class of amino acids. It features a dichlorophenyl group and a phenylpropanoic acid moiety, making it a compound of interest in various fields of research, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid typically involves the following steps:
Formation of the dichlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce chlorine atoms at the 2 and 4 positions.
Amidation reaction: The dichlorophenyl intermediate is then reacted with formamide to form the formamido group.
Coupling with phenylpropanoic acid: The final step involves coupling the formamido intermediate with phenylpropanoic acid under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the formamido group, converting it to an amine.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
科学研究应用
rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid: has several applications in scientific research:
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Biological Studies: It may be used in studies investigating its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Industrial Applications: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could act as a ligand for certain receptors, modulating their activity.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular processes.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenylalanine: Similar structure but lacks the formamido group.
Phenylpropanoic acid derivatives: Compounds with similar backbone structures but different substituents.
Uniqueness
rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid: is unique due to the presence of both the dichlorophenyl and formamido groups, which may confer specific biological activities and chemical reactivity not seen in other similar compounds.
属性
分子式 |
C16H13Cl2NO3 |
|---|---|
分子量 |
338.2 g/mol |
IUPAC 名称 |
(2R)-2-[(2,4-dichlorobenzoyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C16H13Cl2NO3/c17-11-6-7-12(13(18)9-11)15(20)19-14(16(21)22)8-10-4-2-1-3-5-10/h1-7,9,14H,8H2,(H,19,20)(H,21,22)/t14-/m1/s1 |
InChI 键 |
KDUPLHIWRBQFEC-CQSZACIVSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


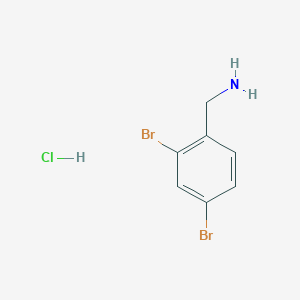


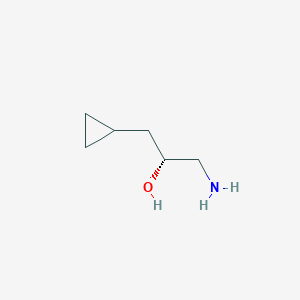
![(2R)-2-[(2S)-2-amino-3-methylbutanamido]propanoicacid,trifluoroaceticacid](/img/structure/B13570107.png)
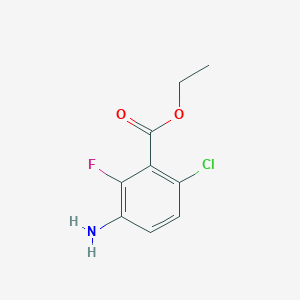
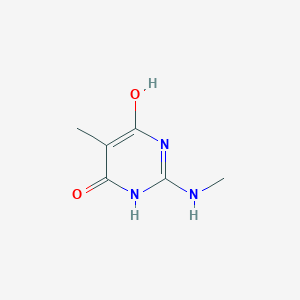
![Ethyl2,2-difluoro-2-[5-(trifluoromethyl)-1,3-thiazol-2-yl]acetate](/img/structure/B13570118.png)
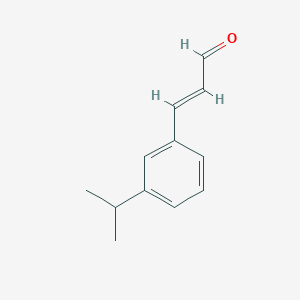
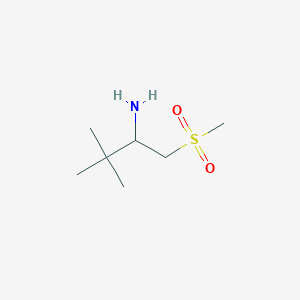
![Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13570134.png)
